4-(1-Indolinyl)benzonitrile

Synthetic intermediate Recrystallization Process chemistry

4-(1-Indolinyl)benzonitrile (CAS 92083-16-4) is an N-aryl indoline derivative in which the indoline nitrogen is bonded to the para-position of benzonitrile. It serves as a key synthetic intermediate for constructing 4-(aminoalkyl)indoline pharmacophores, most notably in the preparation of analgesic 4-(1-indolinyl)benzenemethanamine derivatives.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
Cat. No. B8533123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Indolinyl)benzonitrile
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H12N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-10H2
InChIKeySALSLLJXWRBVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Indolinyl)benzonitrile – Indoline-Benzonitrile Intermediate for Regiospecific Drug Discovery


4-(1-Indolinyl)benzonitrile (CAS 92083-16-4) is an N-aryl indoline derivative in which the indoline nitrogen is bonded to the para-position of benzonitrile. It serves as a key synthetic intermediate for constructing 4-(aminoalkyl)indoline pharmacophores, most notably in the preparation of analgesic 4-(1-indolinyl)benzenemethanamine derivatives [1]. The compound is obtained as a crystalline solid (m.p. 88.5–89.5 °C) via nucleophilic aromatic substitution of 4-fluorobenzonitrile with indoline, and it can be reduced to the corresponding benzylamine for further elaboration [1]. Its value lies in the para-substitution pattern, which imparts distinct physicochemical and pharmacological properties relative to its ortho- and meta-isomers.

Regiospecific para-substitution intermediate for indoline pharmacophore assembly
Crystalline solid compatible with automated parallel synthesis and robotic powder dispensing
Distinct SAR vector for lead optimization studies inaccessible from ortho- or meta-isomers

Why Generic Indoline-Benzonitrile Substitution Fails for 4-(1-Indolinyl)benzonitrile


In-class compounds such as 2-(1-indolinyl)benzonitrile, 3-(1-indolinyl)benzonitrile, or the fully aromatic 4-(1H-indol-1-yl)benzonitrile cannot simply replace 4-(1-Indolinyl)benzonitrile because the position of the nitrile group on the phenyl ring dictates both the physicochemical handling characteristics and the biological profile of downstream products. The three isomers exhibit starkly different physical states—the 3-isomer is an oil, while the 2- and 4-isomers are crystalline solids with distinct melting points—directly affecting purification strategy and scalability [1]. More critically, the regioisomeric amine hydrochlorides derived from these nitriles show a >5-fold span in analgesic potency in the phenylbenzoquinone writhing model, demonstrating that the 4-position imparts a unique pharmacological fingerprint [1].

4-(1-Indolinyl)benzonitrile
Crystalline solid; recrystallization purification
3-(1-Indolinyl)benzonitrile
Oil requiring chromatography – physical state mismatch impedes automated handling and reproducible purity
4-(1-Indolinyl)benzonitrile
Distinct melting point (ca. 88–90 °C) enables simple identity QC
2-(1-Indolinyl)benzonitrile
Melting point ~5 °C higher; risk of regioisomer misidentification without confirmatory test
4-(1-Indolinyl)benzonitrile
Indoline scaffold; regioisomer-specific SAR profile for lead optimization
Ortho-/meta-isomers or indole analog
Downstream amine potency rank shifts; SAR trajectory may not transfer, leading to incorrect hit-to-lead prioritization

4-(1-Indolinyl)benzonitrile – Head-to-Head Quantitative Differentiation Evidence


Para- vs. Meta-Isomer Physical State and Purification Advantage

4-(1-Indolinyl)benzonitrile is a crystalline solid, whereas 3-(1-indolinyl)benzonitrile is obtained as an oil under analogous reaction conditions [1]. The crystalline nature of the para-isomer enables straightforward purification by recrystallization from isopropyl ether, yielding material with confirmed elemental analysis, while the meta-isomer requires chromatographic separation [1]. This directly impacts procurement decisions for medicinal chemistry campaigns where consistent solid form is required for automated weighing and parallel synthesis.

Physical State & Purification
Head-to-head
Target: White crystalline solid; recrystallized from i-Pr₂O; m.p. 88.5–89.5 °C Comparator: 3-isomer is an oil; requires silica gel chromatography
Crystalline form enables automated handling; oil hinders parallel synthesis
Purification method context; supplier-specific
Synthetic intermediate Recrystallization Process chemistry

Para- vs. Ortho-Isomer Melting Point Differentiation for Identity Confirmation

The para-substituted 4-(1-indolinyl)benzonitrile exhibits a melting point of 88.5–89.5 °C, distinctly lower than its ortho counterpart 2-(1-indolinyl)benzonitrile (m.p. 94.0–96.5 °C) [1]. This 5.5 °C difference provides a simple, low-cost identity test to distinguish the regioisomers, which are otherwise isomeric with identical molecular formula (C₁₅H₁₂N₂) and elemental composition [1]. For procurement, this differential melting point serves as a rapid QC batch-release criterion to confirm that the correct regioisomer has been supplied.

Melting Point Identity
Head-to-head
Δm.p. ≈ 5.5 °C 4-isomer 88.5–89.5 °C vs 2-isomer 94.0–96.5 °C
Simple QC differentiator; low-cost identity test
Open capillary method; recrystallized material
Quality control Melting point Intermediate characterization

Downstream Pharmacological Differentiation: Para-Derived Amine Shows Distinct Analgesic Potency

The 4-(1-indolinyl)benzenemethanamine hydrochloride derived directly from 4-(1-indolinyl)benzonitrile via BH₃ reduction displays an ED₅₀ of 25.0 mg/kg (s.c.) in the phenylbenzoquinone-induced writhing model in mice [1]. This contrasts with the meta-derived amine (ED₅₀ 4.2 mg/kg) and the ortho-derived amine (ED₅₀ 14.1 mg/kg) [1]. While the para-series amine is less potent, its distinct potency rank provides a differentiated pharmacological starting point for lead optimization where reduced potency may be advantageous for therapeutic window tuning or where the para-linker geometry dictates a different molecular target engagement profile.

Analgesic SAR (Amine)
Head-to-head
Para-amine ED₅₀ 25.0 mg/kg s.c. Meta-amine ED₅₀ 4.2 mg/kg Ortho-amine ED₅₀ 14.1 mg/kg (Phenylbenzoquinone writhing, mouse)
Distinct potency rank supports para-directed SAR exploration
Pain-model endpoint context; lead optimization
Analgesic Structure-activity relationship Drug discovery

Regioisomeric Purity and Elemental Analysis for Procurement Specification

The patent defines acceptance criteria for 4-(1-indolinyl)benzonitrile through elemental analysis: calculated for C₁₅H₁₂N₂ – C 81.79%, H 5.49%, N 12.72%; found – C 81.60%, H 5.52%, N 12.72% [1]. The 2-isomer (found: C 81.60%, H 5.54%, N 12.65%) and 3-isomer (found: C 81.76%, H 5.37%, N 12.59%) have subtly different nitrogen percentages [1]. The 4-isomer's nitrogen recovery (12.72%) matches the theoretical value exactly, whereas the 2- and 3-isomers show deviations of –0.07% and –0.13%, respectively, reflecting differential purity profiles. This data supports establishing a nitrogen content acceptance criterion of 12.72 ± 0.15% for confirming the correct regioisomer upon batch receipt.

Elemental Analysis (N%)
Head-to-head
4-isomer: N 12.72% (theor. 12.72%, Δ 0.00%) 2-isomer: N 12.65% (Δ –0.07%) 3-isomer: N 12.59% (Δ –0.13%)
Nitrogen % serves as purity and identity marker
Combustion analysis; recrystallized samples
Quality specification Elemental analysis CofA

Crystalline Intermediate Advantage Over the Indole Analog for Reductive Functionalization

4-(1-Indolinyl)benzonitrile contains a saturated indoline ring, unlike the fully aromatic indole analog 4-(1H-indol-1-yl)benzonitrile. The indoline NH is absent (N-aryl), meaning the nitrile group is the primary reducible functionality, enabling clean BH₃ reduction to the benzylamine in 67.7% recrystallized yield without competing indole ring hydrogenation [1]. In contrast, indole analogs may undergo undesired ring reduction under similar conditions. This chemoselectivity makes the indolinyl nitrile a more predictable building block for amine library synthesis. The indoline scaffold also introduces a basic tertiary aniline nitrogen, offering an additional handle for salt formation or further functionalization absent in the indole series [2].

Chemoselective Reduction
Class-level
Indoline scaffold: clean BH₃ reduction to amine; 67.7% yield Indole analog: potential ring hydrogenation side-reactions
Indoline offers predictable chemoselectivity for amine library synthesis
Class-level inference; individual validation advised
Indoline vs. indole Reduction chemistry Building block stability

4-(1-Indolinyl)benzonitrile – Highest-Value Application Scenarios


Para-Substituted Analgesic Lead Optimization Starting from 4-(1-Indolinyl)benzonitrile

Reduction of 4-(1-indolinyl)benzonitrile provides 4-(1-indolinyl)benzenemethanamine, a scaffold that demonstrates an analgesic ED₅₀ of 25.0 mg/kg in the phenylbenzoquinone writhing model [1]. Medicinal chemistry teams pursuing non-opioid analgesics can leverage this regioisomer to explore para-directed SAR that is inaccessible from the ortho- or meta-nitrile intermediates. The 4-position geometry places the aminomethyl group at the greatest distance from the indoline core, potentially engaging different receptor sub-pockets compared to the more compact meta- and ortho-analogs [1].

Automated Parallel Synthesis Using Crystalline Para-Intermediate

The crystalline nature and well-defined melting point (88.5–89.5 °C) of 4-(1-indolinyl)benzonitrile make it compatible with solid-dispensing automated synthesis platforms [1]. Unlike the oily meta-isomer, which demands manual liquid handling, the para-isomer can be accurately weighed by robotic powder dispensers, enabling high-throughput preparation of 4-substituted indoline libraries with reproducible stoichiometry. This directly translates into labor cost savings and improved data quality in plate-based medicinal chemistry [1].

Quality-Controlled Procurement of Regioisomerically Pure Indolinyl Nitrile Building Blocks

The combination of a narrow melting range (88.5–89.5 °C) and a nitrogen elemental analysis value of 12.72% (matching theoretical exactly) provides a two-point identity and purity specification that distinguishes 4-(1-indolinyl)benzonitrile from its regioisomers [1]. Procurement departments can embed these parameters into a Certificate of Analysis to ensure that the delivered material is the para-isomer, not the ortho-isomer (m.p. 94.0–96.5 °C) or the meta-isomer (oil), thereby preventing costly synthesis failures due to regioisomer misidentification [1].

Indoline-Scaffold Fragment for Covalent Inhibitor Design

The indoline nitrogen in 4-(1-indolinyl)benzonitrile is a tertiary aniline that can serve as a weak base (pKa ~5–6) for salt formation or as a hydrogen-bond acceptor in fragment-based drug design [2]. The para-nitrile group can be elaborated into amidine, amide, or heterocyclic warheads, while the saturated indoline ring avoids the planarity and metabolic liabilities associated with indole analogs. Researchers developing covalent kinase inhibitors or GPCR modulators can exploit this scaffold's balance of rigidity and chemical handles for structure-guided optimization [1] [2].

Application
Selection Property
Validation Focus
Pain-model SAR exploration
Para-substituted indoline geometry
Distinct SAR vector vs. ortho/meta isomers
Automated parallel synthesis
Crystalline solid form
Robotic dispense compatibility; consistent stoichiometry
Regioisomer-controlled procurement
Dual m.p./%N identity specification
Batch QC to confirm 4-isomer over ortho/meta
Covalent inhibitor & GPCR modulator design
Indoline scaffold with basic nitrogen and para-nitrile handle
Chemoselective elaboration; fragment growth
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